(E/Z)-GSK5182

概要

説明

GSK5182は、エストロゲン関連受容体ガンマ(ERRγ)の選択的かつ経口活性な逆アゴニストです。特に腫瘍学や代謝性疾患の分野において、その潜在的な治療用途について広く研究されています。GSK5182はERRγの転写活性を阻害する能力で知られており、科学研究における貴重なツールとなっています。

準備方法

合成経路と反応条件

GSK5182の合成は、市販の出発物質から始まるいくつかの重要なステップを含みます。合成経路は通常、コア骨格の形成を含み、その後、その活性と選択性を高めるための特定の官能基が導入されます。反応条件は、通常、目的の生成物を得るために、有機溶媒、触媒、および制御された温度の使用を含みます。

工業生産方法

GSK5182の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率と収率が最適化されており、最終製品の純度と一貫性を確保するために、自動化されたシステムと厳格な品質管理対策が頻繁に含まれています。

化学反応の分析

反応の種類

GSK5182は、次のようなさまざまな化学反応を起こします。

酸化: GSK5182は、特定の条件下で酸化されて、酸化された誘導体となる可能性があります。

還元: 還元反応は、GSK5182の官能基を変換し、その活性を変化させることができます。

置換: 置換反応は、新しい官能基を導入することで、その選択性と効力を高めることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: 置換反応は、通常、ハロゲン化剤と求核剤を含みます。

形成される主な生成物

科学研究への応用

GSK5182は、次のような幅広い科学研究への応用があります。

化学: ERRγ逆アゴニストの構造活性相関を研究するツールとして使用されます。

生物学: ミトコンドリア代謝とエネルギー恒常性を調節する役割について調査されています。

医学: 代謝性疾患や特定の種類の癌の治療のための潜在的な治療薬として探求されています。

産業: ERRγ関連疾患を標的とする新薬の開発に使用されています。

科学的研究の応用

Scientific Research Applications

The applications of (E/Z)-GSK5182 span multiple domains:

- Oncology : GSK5182 has shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells, particularly in breast cancer models. It induces reactive oxygen species (ROS) generation, which is critical for its anti-tumor effects .

- Metabolic Diseases : The compound has been investigated for its ability to regulate glucose metabolism. In type 2 diabetes models, GSK5182 suppresses hepatic gluconeogenesis, suggesting its potential as a therapeutic agent for metabolic disorders .

- Bone Health : GSK5182 plays a crucial role in modulating osteoclast differentiation and survival. It inhibits RANKL-mediated signaling pathways, which are pivotal in osteoclastogenesis. This property indicates its potential use in treating osteoporosis and other bone-resorption-related diseases .

- Osteoarthritis : Recent studies have highlighted GSK5182's ability to attenuate the pathogenesis of osteoarthritis by inhibiting pro-inflammatory cytokines and matrix metalloproteinases (MMPs) involved in cartilage degradation .

Table 1: Summary of Applications of this compound

Case Study 1: GSK5182 in Breast Cancer Treatment

A study demonstrated that treatment with GSK5182 resulted in significant tumor growth inhibition in breast cancer models. The mechanism was linked to increased ROS levels, which activated apoptotic pathways in cancer cells .

Case Study 2: GSK5182's Role in Osteoclast Differentiation

In vitro experiments showed that GSK5182 effectively inhibited osteoclast differentiation from bone marrow-derived macrophages. The compound reduced the expression of key transcription factors involved in osteoclastogenesis, such as c-Fos and NFATc1, thereby suggesting its therapeutic potential for conditions like osteoporosis and periodontitis .

Case Study 3: Efficacy Against Osteoarthritis

In an animal model of osteoarthritis, GSK5182 administration led to a marked reduction in cartilage degradation and inflammation. The compound inhibited the expression of MMP-3 and MMP-13, which are critical mediators of cartilage breakdown .

作用機序

GSK5182は、エストロゲン関連受容体ガンマ(ERRγ)に結合し、その転写活性を阻害する立体構造変化を誘発することによって、その効果を発揮します。この阻害は、コアクチベーターの結合の喪失をもたらし、ミトコンドリア代謝とエネルギー恒常性に関連する標的遺伝子の発現が低下します。 関連する分子標的と経路には、小型ヘテロダイマーパートナー相互作用ロイシンジッパー(SMILE)などのコアプレッサーの動員、およびE3リガーゼパーキンのユビキチン化の阻害が含まれます .

類似化合物との比較

GSK5182は、ERRγの逆アゴニストとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

4-ヒドロキシタモキシフェン: ERRγに対する親和性が低い選択的エストロゲン受容体モジュレーター。

ジエチルスチルベストロール: より広い受容体活性を示す合成エストロゲン。

タモキシフェン: 異なる受容体選択性を示す別の選択的エストロゲン受容体モジュレーター。

生物活性

(E/Z)-GSK5182 is a synthetic inverse agonist targeting the estrogen-related receptor gamma (ERRγ), a member of the nuclear receptor superfamily. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer, metabolic disorders, and bone health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

GSK5182 operates primarily as an inverse agonist of ERRγ, which modulates various signaling pathways involved in cell proliferation, differentiation, and apoptosis. Its mechanism includes:

- Inhibition of RANKL-Induced Osteoclastogenesis : GSK5182 has been shown to inhibit the differentiation of osteoclasts, cells responsible for bone resorption. This inhibition is associated with reduced phosphorylation of key signaling proteins such as IκBα and JNK in response to RANKL stimulation .

- Regulation of NF-κB Activity : The compound suppresses NF-κB promoter activity in a dose-dependent manner, contributing to its effects on osteoclast apoptosis and differentiation .

- Impact on Cancer Cell Proliferation : GSK5182 has demonstrated anti-proliferative effects in various cancer cell lines, including hepatocellular carcinoma (HCC). It induces cell cycle arrest and increases expression levels of cell cycle inhibitors like p21 and p27 .

1. Anti-Cancer Effects

GSK5182's role in cancer treatment has been investigated across multiple studies:

- Hepatocellular Carcinoma (HCC) : In HCC models, GSK5182 treatment resulted in decreased cell proliferation and increased apoptosis. The compound's ability to inhibit ERRγ led to significant reductions in tumor growth markers .

- Breast Cancer : Recent studies indicate that GSK5182 can induce apoptosis in breast cancer cells through reactive oxygen species (ROS) generation, suggesting its potential as a therapeutic agent against this malignancy .

2. Effects on Bone Health

GSK5182's influence on osteoclastogenesis suggests potential therapeutic applications in osteoporosis and other bone-related diseases:

- Osteoclast Differentiation : The compound effectively inhibits osteoclast differentiation by blocking RANKL signaling pathways, which are crucial for osteoclast maturation .

- Apoptosis Induction : GSK5182 promotes mature osteoclast apoptosis via caspase-3 activation, indicating its dual role in both inhibiting formation and promoting the death of these cells .

3. Metabolic Regulation

GSK5182 also plays a role in metabolic processes:

- Diabetes Management : In animal models, GSK5182 has been shown to suppress hepatic gluconeogenesis, highlighting its potential use in managing type 2 diabetes .

- Vascular Health : The compound reduces vascular calcification by downregulating osteogenic marker genes, suggesting benefits for cardiovascular health .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Osteoclastogenesis Inhibition | Decreased | Inhibition of RANKL signaling |

| Cancer Cell Proliferation | Decreased | Induction of cell cycle arrest |

| Apoptosis Induction | Increased | Activation of caspase-3 |

| Hepatic Gluconeogenesis Suppression | Decreased | Modulation of metabolic pathways |

| Vascular Calcification Reduction | Decreased | Downregulation of osteogenic markers |

Case Study 1: Hepatocellular Carcinoma

In a study involving PLC/PRF/5 cells (a human hepatoma cell line), treatment with GSK5182 resulted in significant inhibition of cell proliferation through G1 phase arrest. The study utilized siRNA-mediated knockdown techniques alongside GSK5182 treatment to confirm the role of ERRγ in tumor growth regulation .

Case Study 2: Osteoporosis Model

Research demonstrated that GSK5182 significantly reduced osteoclast differentiation markers in bone-marrow-derived macrophages exposed to RANKL. This was evidenced by decreased levels of NF-κB activation and increased apoptosis markers among treated cells .

特性

IUPAC Name |

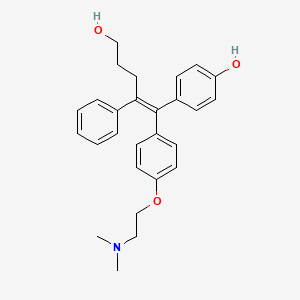

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSFNBNLNLXEFQ-RQZHXJHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。